An In-Depth Technical Guide to N-Methyl Metribuzin: Structure, Properties, and Analysis
An In-Depth Technical Guide to N-Methyl Metribuzin: Structure, Properties, and Analysis
Introduction
N-Methyl Metribuzin is an aminotriazinone and the methylamine analogue of the widely-used herbicide Metribuzin.[1][2] While Metribuzin is a well-documented selective herbicide, N-Methyl Metribuzin is often considered an impurity or a related compound in its synthesis.[3] Understanding the chemical structure, properties, and mechanism of N-Methyl Metribuzin is critical for researchers in agrochemical development, environmental science, and toxicology. This guide provides a comprehensive technical overview of N-Methyl Metribuzin, leveraging established knowledge of its parent compound, Metribuzin, to offer field-proven insights for drug development professionals and scientists.
Chemical Identity and Physicochemical Properties
N-Methyl Metribuzin, systematically named 6-(1,1-Dimethylethyl)-4-(methylamino)-3-(methylthio)-1,2,4-triazin-5(4H)-one, is a derivative of the triazinone chemical class.[4] Its core structure is analogous to Metribuzin, with the key difference being the methylation of the amino group at the 4-position.
Below is the chemical structure of N-Methyl Metribuzin:
Figure 1. Chemical Structure of N-Methyl Metribuzin.
A summary of its key physicochemical properties is presented in Table 1. For context, the properties of the parent compound, Metribuzin, are included for comparison.
Table 1: Physicochemical Properties of N-Methyl Metribuzin and Metribuzin
| Property | N-Methyl Metribuzin | Metribuzin | Source(s) |
|---|---|---|---|
| IUPAC Name | 6-tert-butyl-4-(methylamino)-3-(methylthio)-1,2,4-triazin-5(4H)-one | 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5-one | [5][6] |
| Synonyms | Metribuzin-N-methyl, Metribuzin Methylamine | Sencor, Lexone | [1][4] |
| CAS Number | 56742-45-1 | 21087-64-9 | [4][7] |
| Molecular Formula | C₉H₁₆N₄OS | C₈H₁₄N₄OS | [4][8] |
| Molecular Weight | 228.32 g/mol | 214.29 g/mol | [7][8] |
| Appearance | White to Off-White Solid | Colorless crystalline solid | [1][8] |
| Melting Point | 134-135°C | 125-126.5°C | [1][6] |
| Water Solubility | Data not available | 1050-1220 mg/L (at 20°C) | [6][9] |
| Solubility (Organic) | Soluble in DMSO, Methanol (slightly, heated) | Soluble in aromatic and chlorinated hydrocarbon solvents |[1][9] |
Core Mechanism of Action: Inhibition of Photosystem II
N-Methyl Metribuzin, like its parent compound, functions as a potent inhibitor of photosynthesis.[1] The primary target is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[10][11]
The causality behind this mechanism is the compound's ability to bind to the D1 quinone-binding protein within the PSII complex.[5] This binding event physically blocks the electron transport chain, specifically interrupting the flow of electrons from the primary electron acceptor (Qₐ) to plastoquinone (PQ).[3] The consequences of this blockage are twofold:
-
Cessation of ATP and NADPH Production: The disruption of the electron transport chain halts the production of ATP and NADPH, which are essential energy-carrying molecules required for CO₂ fixation and subsequent plant growth.[10]
-
Oxidative Stress: The blockage leads to the formation of highly reactive oxygen species (ROS). These molecules initiate a cascade of lipid and protein peroxidation, causing rapid destruction of cell membranes. This results in cellular leakage, tissue necrosis (browning and death), and ultimately, the death of the plant.[9]
Injury symptoms in susceptible plants typically manifest as interveinal or marginal chlorosis (yellowing) on older leaves, which progresses to necrosis.[12]
Caption: N-Methyl Metribuzin blocks the electron transport chain at Photosystem II.
Synthesis and Regioselectivity
The synthesis of N-Methyl Metribuzin is intrinsically linked to the production of Metribuzin. The critical step is the methylation of the precursor, 4-amino-6-tert-butyl-3-thio-1,2,4-triazin-5(4H)-one. This precursor exists in tautomeric forms (thione and thiol), which present two nucleophilic sites for methylation: the sulfur atom and the nitrogen atom of the amino group.[3]
-
S-methylation yields the desired herbicide, Metribuzin.
-
N-methylation yields the isomer, N-Methyl Metribuzin.
Achieving high selectivity for S-methylation is the primary challenge in industrial Metribuzin synthesis. However, by altering reaction conditions, such as pH, the synthesis can be directed to favor the N-methylated product.[13]
Caption: Synthesis workflow highlighting the selective methylation step.
Exemplary Synthesis Protocol (Adapted from Metribuzin Synthesis)
This protocol describes a general method for the methylation step, which can be adapted to influence the ratio of N-methylated to S-methylated products.
-
Preparation: In a suitable reaction vessel, dissolve 4-amino-6-tert-butyl-3-thio-1,2,4-triazin-5(4H)-one in an appropriate solvent system containing an aqueous base (e.g., caustic soda). A phase-transfer catalyst (e.g., polyethylene glycol) may be added.[3]
-
Methylation: Cool the mixture to a controlled temperature (e.g., 20-28°C). Introduce the methylating agent (e.g., methyl bromide or dimethyl sulfate) under vigorous stirring.[3][8]
-
pH Control: Critically, maintain the pH of the reaction mixture within a specific range (e.g., 8.5-9.0) during the addition of the methylating agent. This parameter is key to influencing the regioselectivity of the reaction.[3]
-
Reaction Completion: After the addition is complete, allow the reaction to proceed at a slightly elevated temperature (e.g., 48-55°C) for a defined period (e.g., 0.5-1.5 hours) to ensure completion.[3]
-
Work-up and Isolation: Cool the reaction mixture. The product can then be isolated through filtration, washing, and drying to yield a mixture of Metribuzin and N-Methyl Metribuzin, which can be further purified chromatographically.[3]
Analytical Methodologies
Accurate detection and quantification of N-Methyl Metribuzin, especially as an impurity in technical-grade Metribuzin, requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC/MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[14]
Detailed Protocol: LC/MS/MS Analysis
This protocol provides a self-validating system for the determination of Metribuzin and its N-methyl derivative in a sample matrix.
-
Sample Preparation:
-
Accurately weigh the sample material.
-
Perform a solvent extraction using a mixture such as acetonitrile and water.
-
Vortex the sample to ensure thorough mixing and extraction.
-
Centrifuge the sample to pellet solid particulates.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
-
LC/MS/MS Instrumentation and Conditions:
-
LC System: Agilent or Waters HPLC system.
-
Mass Spectrometer: AB Sciex 6500 or equivalent.[14]
-
Column: Phenomenex Kinetex C8 (3.0 mm x 100 mm, 2.6 µm) or equivalent.[14]
-
Mobile Phase A: Water:Acetonitrile (9:1, v/v) with 0.2% Acetic Acid.[14]
-
Mobile Phase B: Acetonitrile with 0.2% Acetic Acid.[14]
-
Gradient: A time-programmed gradient is used to separate the analytes.
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.[14]
-
Detection: Multiple Reaction Monitoring (MRM). At least two ion transitions should be monitored for each analyte—one for quantification and one for confirmation.
-
Metribuzin Transitions (example): m/z 215.1 → 187.1 (quantification), m/z 215.1 → 145.0 (confirmation).[14]
-
N-Methyl Metribuzin Transitions: These would be determined via infusion of a pure standard but would be expected at m/z 229.1 → [fragment ions].
-
-
-
Quantification:
Caption: Standard analytical workflow for the quantification of N-Methyl Metribuzin.
Toxicological and Environmental Profile
Specific toxicological and environmental fate data for N-Methyl Metribuzin are not extensively published. Therefore, the profile of the parent compound, Metribuzin, serves as an essential and authoritative reference point.
Toxicological Summary (Metribuzin)
Metribuzin is classified as slightly toxic (EPA Toxicity Class III).[9] The primary routes of human exposure are dermal and occur during mixing, loading, and application.
Table 2: Acute Toxicity Profile of Metribuzin
| Study Type | Result | Toxicity Category | Source(s) |
|---|---|---|---|
| Acute Oral LD₅₀ (rat) | 1090 - 2345 mg/kg | III | [9] |
| Acute Dermal LD₅₀ (rat) | > 20,000 mg/kg | IV | |
| Acute Inhalation LC₅₀ (rat) | > 20 mg/L (1 hr) | IV | |
| Eye Irritation (rabbit) | Minimal irritant | IV | |
| Skin Irritation (rabbit) | Slight irritant | IV |
| Skin Sensitization (guinea pig) | Not a sensitizer | N/A | |
Long-term exposure studies in animals have identified the liver and kidneys as the main target organs.[16]
Environmental Fate and Ecotoxicity (Metribuzin)
Metribuzin's environmental behavior is characterized by moderate persistence and a potential for groundwater contamination, particularly in soils with low organic matter and clay content.
Table 3: Environmental Fate Characteristics of Metribuzin
| Property | Value / Characteristic | Interpretation | Source(s) |
|---|---|---|---|
| Soil Half-Life | 30 - 120 days (typically ~60 days) | Moderate persistence | [9] |
| Primary Degradation Pathway | Microbial breakdown | Biodegradable | |
| Soil Mobility | High potential for leaching in sandy, low-organic soils | Potential groundwater contaminant | [9] |
| Aquatic Half-Life (Pond Water) | ~7 days | Low persistence in water | [9] |
| Photodecomposition/Volatilization | Slight loss | Stable under field conditions | |
Metribuzin is considered moderately toxic to birds and freshwater invertebrates and slightly toxic to fish.[9]
Conclusion
N-Methyl Metribuzin is a significant compound in the study of triazinone herbicides, primarily as a structural analogue and synthetic isomer of Metribuzin. Its presumed mechanism of action, the inhibition of Photosystem II, mirrors that of its parent compound, making it a subject of interest for structure-activity relationship studies. The key challenges and areas of focus for researchers involve the control of regioselectivity during synthesis to isolate either Metribuzin or its N-methylated counterpart and the use of highly sensitive analytical techniques like LC/MS/MS for accurate quantification. While its specific toxicological and environmental profile requires further investigation, the extensive data available for Metribuzin provides a robust framework for initial assessment and handling protocols.
References
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Material Safety Data Sheet: Metribuzin Technical. (n.d.). Meghmani Industries Limited. Retrieved from [Link]
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Metribuzin (Ref: DPX G2504). (n.d.). AERU, University of Hertfordshire. Retrieved from [Link]
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Pesticide Fact Sheet: Metribuzin. (1985). EPA NEPS. Retrieved from [Link]
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Photosystem II inhibitors – Triazine Herbicides. (2015). NC State Extension Publications. Retrieved from [Link]
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The Effect of Herbicide Metribuzin on Environment and Human: A Systematic Review. (2023). ResearchGate. Retrieved from [Link]
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Selected physical properties of metribuzin environmental degradates. (n.d.). ResearchGate. Retrieved from [Link]
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Efficient and Selective Synthesis of Metribuzin and Its Isomer via Simple Acid-Base Regulation Strategy. (2024). ResearchGate. Retrieved from [Link]
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DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. (n.d.). CORE. Retrieved from [Link]
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Effects of environmental factors on the activity of metribuzin in plants. (n.d.). CAWS – Council of Australasian Weed Societies. Retrieved from [Link]
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Analytical method for metribuzin and its transformation products. (n.d.). EPA. Retrieved from [Link]
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Efficacy of Slow-Release Formulations of Metribuzin and Tribenuron Methyl Herbicides. (2020). NIH. Retrieved from [Link]
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Health Effects Support Document for Metribuzin. (2003). EPA. Retrieved from [Link]
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Synthesis method of metribuzin. (n.d.). Patsnap. Retrieved from [Link]
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metribuzin. (n.d.). Stenutz. Retrieved from [Link]
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Metribuzin - Active Ingredient Page. (n.d.). Chemical Warehouse. Retrieved from [Link]
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N-Methyl Metribuzin. (n.d.). AdooQ®. Retrieved from [Link]
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